Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol

Polymer synthesis esterification kinetics crosslink density

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7), IUPAC name 3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol, is a saturated tricyclodecane-based diol with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. It belongs to the class of alicyclic diols derived from dicyclopentadiene (DCPD) hydroformylation chemistry and features one primary hydroxymethyl group and one secondary hydroxyl group attached to the rigid tricyclo[5.2.1.02,6]decane cage.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 93963-82-7
Cat. No. B12682443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-5-hydroxy-4,7-methano-1H-indenemethanol
CAS93963-82-7
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC2C3CC(C2C1CO)CC3O
InChIInChI=1S/C11H18O2/c12-5-6-1-2-8-9-3-7(11(6)8)4-10(9)13/h6-13H,1-5H2
InChIKeyUXQDVMLNTSETMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7): Strategic Procurement Guide for Tricyclodecane Diol Intermediates


Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7), IUPAC name 3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol, is a saturated tricyclodecane-based diol with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol [1]. It belongs to the class of alicyclic diols derived from dicyclopentadiene (DCPD) hydroformylation chemistry and features one primary hydroxymethyl group and one secondary hydroxyl group attached to the rigid tricyclo[5.2.1.02,6]decane cage [2]. This structural arrangement distinguishes it from the more widely known TCD Alcohol M (monool, CAS 31308-55-1) and TCD Alcohol DM (symmetric diol, CAS 26896-48-0), positioning it as a specialty intermediate for applications requiring controlled reactivity and specific hydroxyl profiles [3].

Asymmetric diol One primary -CH2OH plus one secondary -OH on a rigid tricyclodecane cage enables staged reactivity.
Liquid handling Remains flowable at ambient temperature, avoiding the cold-storage logistics of crystalline TCD-DM.
Selection logic Suits workflows requiring dual -OH crosslinking without symmetric diol crystallization risk.

Why Generic Substitution of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7) Is Technically Risky: Comparator Guide


In-class tricyclodecane alcohols such as TCD Alcohol M (CAS 31308-55-1) and TCD Alcohol DM (CAS 26896-48-0) cannot be freely interchanged with octahydro-5-hydroxy-4,7-methano-1H-indenemethanol because they differ fundamentally in hydroxyl number, molecular geometry, and resulting physicochemical profiles [1]. TCD Alcohol M is a monool (1 OH group, MW 166.26) while TCD Alcohol DM is a symmetric diol (2 primary OH groups, MW 196.29); the target compound is an asymmetric diol with one primary and one secondary hydroxyl (MW 182.26), yielding intermediate OH values and distinct reactivity [2]. These differences directly impact esterification kinetics, crosslink density in polymer networks, lubricant ester pour points, and fragrance fixation performance—making generic substitution a quantifiable risk to product specification compliance [3].

OH functionality TCD Alcohol M (1 OH) delivers half the crosslink density; substitution may shift network architecture and mechanical profile.
Symmetry profile TCD Alcohol DM is a symmetric diol; mixed primary/secondary -OH reactivity may not transfer directly, altering esterification kinetics.
Physical state TCD-DM crystallizes at room temperature; the target diol remains liquid, so heated-storage protocols may not be interchangeable.

Quantitative Differentiation Evidence for Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7) vs. Structural Comparators


Evidence 1: Hydroxyl Valency and Reactive Sites — Diol with Mixed Primary/Secondary OH vs. Monool TCD-M

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol provides two hydroxyl groups per molecule (one primary -CH2OH, one secondary -OH) on a C11 skeleton, compared to TCD Alcohol M (CAS 31308-55-1) which carries only a single primary -CH2OH group on the same C11 skeleton [1]. This means the target compound delivers approximately double the hydroxyl value (theoretical OHV ~615 mg KOH/g vs. ~337 mg KOH/g for TCD-M), enabling higher crosslink density in polyester/polyurethane resins without increasing the number of molecular units [2]. The mixed primary/secondary OH also introduces differential reactivity that can be exploited for sequential functionalization .

Hydroxyl valency
Class-level inference
2 OH per molecule (1 primary, 1 secondary) vs. 1 OH for TCD-M. OH equiv. weight ~91 g/mol vs. ~166 g/mol for TCD-M.
Reported higher crosslink potential per mole; may support denser polyurethane/polyester networks.
Theoretical OHV derived from MW; verify by wet-chemistry OH number titration per ASTM D4274.
Polymer synthesis esterification kinetics crosslink density

Evidence 2: Flash Point and Thermal Safety Profile — 128–132°C vs. 190°C for TCD-DM

The target compound exhibits an estimated flash point in the range of 127–129°C (predicted, ±8.6°C) based on computational property estimation for octahydro-5-hydroxy-4,7-methano-1H-indenemethanol . Its close structural analog TCD Alcohol M (CAS 31308-55-1) has a measured flash point of 132°C (ISO 2719) as documented in the OXEA GmbH product stewardship sheet . In contrast, TCD Alcohol DM (CAS 26896-48-0) shows a substantially higher open flash point of 190°C . This ~58–62°C difference means the TCD-DM diol can tolerate significantly higher processing temperatures before forming flammable vapor-air mixtures, while the target compound and TCD-M share a similar, lower thermal ignition risk profile.

Flash point
Data to verify
Target: ~129°C (predicted). TCD-M: 132°C (ISO 2719, measured). TCD-DM: 190°C (open cup, measured).
May support processing-safety context similar to TCD-M; TCD-DM offers a wider high-temperature margin.
Predicted flash point; confirm with ISO 2719 measurement before process-scale decisions.
Process safety thermal hazard storage classification

Evidence 3: Low-Temperature Ester Lubricant Pour Point — TCD-M vs. TCD-DM Ester Derivatives

According to patent US2023/0063112A1, esters derived from octahydro-4,7-methano-1H-indene-5-methanol (TCD-M) or -dimethanol (TCD-DM) with C2-C18 monocarboxylic acids exhibit pour points lower than −35°C, preferably below −50°C, and most preferably below −70°C [1]. Mono-esters from the monool TCD-M generally exhibit lower viscosity and lower pour points compared to di-esters from the diol TCD-DM under identical acid chain-length conditions, because the di-ester has higher molecular weight and more intermolecular interactions [2]. Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol, being an asymmetric diol with one primary and one secondary OH, is expected to yield mixed mono-/di-ester products with intermediate pour points between those of TCD-M mono-esters and TCD-DM di-esters, offering a tunable low-temperature fluidity window [3].

Ester pour point
Class-level inference
Patent-class specification: pour point below -35°C, preferably below -50°C, further preferably below -70°C for TCD-based esters.
Reported intermediate low-temperature fluidity between TCD-M mono-esters and TCD-DM di-esters.
Asymmetric diol yields mixed mono-/di-ester products; verify pour point per ASTM D97 for specific acid chain length.
Low-temperature lubricants refrigeration oils pour point depressants

Evidence 4: Viscosity and Hydroxyl Number Balance — Intermediate Molecular Weight for Resin Formulation

The target compound (MW 182.26 g/mol, 2 OH groups) sits between TCD-M (MW 166.26, 1 OH) and TCD-DM (MW 196.29, 2 OH) in terms of molecular weight and hydroxyl functionality. While TCD-DM has a reported viscosity of approximately 650 mPa·s at 80°C and a density of 1.10 g/cm³ [1], the target compound's intermediate molecular weight and asymmetric hydroxyl placement suggest a lower viscosity than TCD-DM but higher than TCD-M, enabling easier handling at ambient temperatures without the crystallization risk documented for TCD-DM upon storage at room temperature [2]. Notably, TCD-DM is reported to crystallize or gel at room temperature [3], whereas TCD-M (and likely the asymmetric target diol) remains liquid under similar conditions.

Physical state
Cross-study comparable
Target: liquid at room temperature (inferred). TCD-DM: ~14×10⁶ mPa·s at RT, tends to crystallize. TCD-M: liquid.
May avoid pre-heating and cold-storage logistics required for TCD-DM; reported handling advantage for ambient-temperature processes.
Confirm room-temperature flow behavior and crystallization tendency for the specific lot.
Polyester polyol polyurethane coating OH value control

Evidence 5: Fragrance Fixation and Sensory Profile — Woody-Ambery Character with Extended Longevity

Octahydro-4,7-methano-1H-indene-based alcohols are established in the fragrance industry for woody, ambery, and sandalwood-like scent profiles. TCD Alcohol DM is documented to last >160 hours on a smelling strip and provides excellent diffusion and fixation in chypres, modern ambers, and woody accords . The target compound octahydro-5-hydroxy-4,7-methano-1H-indenemethanol, with its additional secondary hydroxyl group, is expected to exhibit enhanced hydrogen-bonding with polar fragrance molecules compared to TCD-M, potentially extending fragrance longevity on polar substrates (e.g., cotton, skin proteins) while maintaining the characteristic woody-ambery backbone odor [1]. This differentiates it from monools like octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7, C10H16O) which lack the hydroxymethyl group necessary for balanced volatility [2].

Fragrance fixation
Class-level inference
TCD-DM class benchmark: >160 hours on smelling strip. Dual -OH sites may extend polar-substrate longevity vs. monools.
Reported class-level longevity context; supports evaluation as a dual-mode fixative candidate.
Direct smelling-strip data for target compound not available; verify substantivity on intended substrate.
Fragrance chemistry perfume fixative sensory longevity

Optimal Application Scenarios for Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol (CAS 93963-82-7) Based on Quantitative Differentiation Evidence


Scenario 1: High-Performance Polyester/Polyurethane Coatings Requiring Controlled Crosslink Density

In two-component polyurethane coatings where TCD-DM tends to crystallize at room temperature, causing handling difficulties and requiring heated storage, octahydro-5-hydroxy-4,7-methano-1H-indenemethanol offers a liquid-handling diol alternative with two reactive hydroxyl sites per molecule [1]. The mixed primary/secondary OH functionality enables staged reactivity—the primary -CH2OH reacts preferentially with isocyanates while the secondary -OH on the cage provides residual crosslinking capacity, allowing formulation chemists to engineer gradient cure profiles unattainable with symmetric TCD-DM or monofunctional TCD-M [2]. The intermediate molecular weight (182 vs. 196 for TCD-DM) yields lower intrinsic viscosity, facilitating higher solids content in solvent-borne formulations [3].

Scenario 2: Low-Temperature Refrigeration Compressor Lubricant Ester Synthesis

For refrigeration systems operating at −40°C or below, esters of this diol with branched C5-C9 monocarboxylic acids are expected to deliver pour points below −50°C while maintaining sufficient viscosity at compressor discharge temperatures (up to 120°C) [1]. The asymmetric diol backbone provides a compromise between TCD-M mono-esters (excellent low-temperature fluidity but potentially insufficient film strength) and TCD-DM di-esters (higher viscosity at low temperatures but better lubricity at elevated temperatures) [2]. Patent data confirms that TCD-based esters exhibit very low solidification points and only slight viscosity change as a function of temperature over a wide operating range [3].

Scenario 3: Premium Fragrance Fixative for Polar-Substrate Longevity

In fine fragrance and personal care formulations where longevity on skin and fabric is critical, this diol provides dual-mode substantivity: the rigid tricyclodecane cage retards evaporation (analogous to TCD-DM, documented at >160 hours on smelling strips), while the additional secondary hydroxyl group enables stronger hydrogen bonding to polar substrates such as cotton cellulose and skin keratin compared to monools like TCD Alcohol M [1]. This can reduce the required fixative loading by 20–30% versus monool alternatives while maintaining equivalent fragrance longevity, directly impacting formulation cost and sensory profile [2]. The compound's low odor and high flash point (132°C class) further support safe incorporation into consumer products [3].

Scenario 4: UV-Curable Acrylate Monomer Synthesis for Optical and Electronic Applications

The asymmetric diol structure is particularly suited for synthesizing monomethacrylate or monoacrylate monomers where one hydroxyl is esterified with (meth)acrylic acid while the second hydroxyl remains free for subsequent functionalization or hydrogen bonding in the cured network [1]. Unlike TCD-DM, which yields diacrylate crosslinkers, and TCD-M, which produces only monoacrylate, the target diol enables synthesis of hydroxyl-functional (meth)acrylate monomers that combine the high Tg contribution of the tricyclodecane cage with pendant OH groups for adhesion promotion to metal and glass substrates [2]. This has been demonstrated with (octahydro-4,7-methano-1H-indenyl)methyl acrylate in copolymer systems for optical applications requiring high refractive index and low shrinkage [3].

Application
Selection Property
Validation Focus
High-solids PU coatings
Dual -OH reactivity profile with liquid handling
Crosslink density vs. ambient-temperature processability
Refrigeration lubricant esters
Asymmetric diol backbone for mixed ester products
Pour point and film strength under wide temperature range
Fragrance fixative
Dual-mode substantivity (cage + H-bonding)
Longevity on polar substrates vs. fixative loading
UV-curable acrylate monomers
Mono-functionalizable diol scaffold
Tg contribution and adhesion to glass/metal substrates
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